![molecular formula C13H17NO4 B13882913 2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid
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Overview
Description
(2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID is a chiral amino acid derivative with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a benzyl group attached to the central carbon atom. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry. The process may start with the protection of the amino group, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final steps often involve deprotection and purification to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of catalysts and specific reagents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-FORMYL-2-({[(4-METHYLPHENYL)SULFONYL]AMINO}METHYL)PENTANOIC ACID
- (2S,4S)-2-[(4-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXYLIC ACID
Uniqueness
(2S,4S)-2-AMINO-4-[(4-METHYLPHENYL)METHYL]PENTANEDIOIC ACID is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of both amino and carboxylic acid functional groups, which are crucial for its biological interactions.
Research suggests that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : The compound has shown promise in reducing cell viability in cancer cell lines, suggesting a role in cancer therapy.
- Neuroprotective Effects : Given its structural similarity to amino acids involved in neurotransmission, there is potential for neuroprotective effects.
Biological Activity Data
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Reduced viability in cancer cells | |
Neuroprotective | Potential protective effects on neurons |
Antimicrobial Activity
In a study examining the antimicrobial properties of various amino acid derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
A notable study evaluated the cytotoxic effects of this compound on HeLa and HCT116 cell lines. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. Immunoblot assays revealed that treatment with the compound resulted in decreased phosphorylation of key survival proteins, leading to apoptosis in cancer cells .
Neuroprotective Effects
Research into the neuroprotective potential of this compound highlighted its ability to modulate neurotransmitter levels. In vitro studies suggested that it could enhance synaptic plasticity and reduce oxidative stress in neuronal cultures, indicating a possible role in neurodegenerative disease management .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-amino-4-[(4-methylphenyl)methyl]pentanedioic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
RGKAJUJNUGDWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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